An In-depth Technical Guide to 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde
An In-depth Technical Guide to 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde (CAS No. 127404-21-1). This heterocyclic aldehyde is a valuable building block in medicinal chemistry and materials science. This document consolidates essential data on its chemical and physical characteristics, provides detailed synthesis protocols, and explores its emerging role in the development of novel therapeutic agents. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for their scientific endeavors.
Introduction
4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde is an aromatic aldehyde distinguished by the presence of a 4-methylimidazole moiety attached to the phenyl ring at the para-position. The imidazole ring is a prominent scaffold in numerous biologically active compounds, contributing to a wide range of pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, making this compound a key intermediate in the synthesis of more complex molecular architectures. This guide aims to provide a detailed technical resource on 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde, covering its core properties and methodologies for its synthesis and potential applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde is critical for its effective use in research and development. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 127404-21-1 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| Appearance | Viscous solid | [2] |
| Solubility | Soluble in methanol and dichloromethane | [2] |
Further experimental data is required to definitively establish properties such as melting point, boiling point, and precise solubility in various solvents.
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation of 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde.
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¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.62 (s, 0.48H), 8.96 (s, 0.45 H), 8.63 (m, 2H), 8.46 (m, 2H), 8.09 (s, 1H), 7.30 (s, 1H), 2.79+2.74 (s, 3H).[2]
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Mass Spectrometry (ESI): Calculated for C₁₁H₁₀N₂O: 186, found: 187 (M+H)⁺.[2]
Synthesis of 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde
The synthesis of 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde is most commonly achieved through a nucleophilic aromatic substitution reaction. The following section details a validated experimental protocol.
Synthesis from 4-Fluorobenzaldehyde and 4-Methylimidazole
This method involves the reaction of 4-fluorobenzaldehyde with 4-methylimidazole in the presence of a base.
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Reaction Setup: In a round-bottom flask, combine 4-fluorobenzaldehyde (1.76 g, 14.18 mmol) and 4-methylimidazole (2.91 g, 35.45 mmol) in acetonitrile (80 mL).
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Addition of Base: Add N,N-Diisopropylethylamine (DIEA) (6.18 mL, 35.45 mmol) to the mixture.
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Reaction Conditions: Reflux the solution for 72 hours under an inert atmosphere.
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Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification:
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Concentrate the reaction mixture to dryness using a rotary evaporator.
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Purify the crude product by flash chromatography using a gradient of 0% to 8% methanol in dichloromethane.
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Product Characterization: The final product is obtained as a viscous solid (700 mg).[2]
Caption: Workflow for the synthesis of 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
The 4-(4-methyl-1H-imidazol-1-yl)phenyl moiety is a key pharmacophore in the design of various therapeutic agents. The aldehyde functionality of the title compound provides a convenient point for chemical modification, allowing for the synthesis of a diverse library of derivatives.
While specific biological activity data for 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde itself is limited in publicly available literature, its derivatives have been investigated for various therapeutic applications. The imidazole nucleus is a well-known bioisostere for other functional groups and can participate in hydrogen bonding and metal coordination, which are crucial for drug-receptor interactions.
Research into related imidazole-containing compounds suggests potential applications in the development of inhibitors for various enzymes and receptors. For instance, imidazole derivatives have shown promise as:
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Anticancer Agents: Many imidazole-based compounds exhibit antiproliferative activity against various cancer cell lines.[3]
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Antifungal Agents: The imidazole scaffold is a core component of many commercially successful antifungal drugs.
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Anti-inflammatory Agents: Imidazole derivatives have been explored for their potential to modulate inflammatory pathways.[3]
The development of novel compounds from 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde could lead to the discovery of new therapeutic agents with improved efficacy and selectivity.
Safety and Handling
Given the limited specific safety data for 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde, it is prudent to handle this compound with the care afforded to other laboratory chemicals. The safety data for the closely related compound, 4-(1H-Imidazol-1-yl)benzaldehyde, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.[4]
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place.
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Spill and Disposal: In case of a spill, avoid generating dust and clean up using appropriate methods. Dispose of the chemical in accordance with local regulations.
It is highly recommended to consult the material safety data sheet (MSDS) from the supplier for the most current and comprehensive safety information before handling this compound.
Conclusion
4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde is a valuable and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group make it an attractive starting material for the creation of diverse molecular structures. While further research is needed to fully elucidate its own biological activity and to expand the library of its derivatives, the established importance of the imidazole scaffold in drug discovery suggests that this compound will continue to be a molecule of significant interest for the development of novel therapeutic agents. This guide provides a foundational resource for researchers to understand and utilize this promising chemical entity.
References
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PubChem. (n.d.). 4-(1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link]
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Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]
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SID. (n.d.). Download. Retrieved from [Link]
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MDPI. (2018). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). Retrieved from [Link]
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MDPI. (2019). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-(4-Nitro-1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link]
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MDPI. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]
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A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. (2020). ResearchGate. Retrieved from [Link]
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Tanski, J. M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]
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Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation. (2024). PubMed. Retrieved from [Link]
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1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. (2022). MDPI. Retrieved from [Link]
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Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2024). PubMed. Retrieved from [Link]
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Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia. (2019). Dovepress. Retrieved from [Link]
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Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. (2010). PubMed. Retrieved from [Link]
